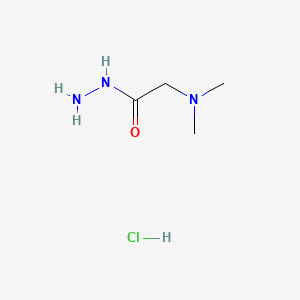

2-(Dimethylamino)acetohydrazide hydrochloride

Übersicht

Beschreibung

2-(Dimethylamino)acetohydrazide hydrochloride is a chemical compound with the molecular formula C4H12ClN3O. It is known for its potential biological properties and applications in various fields of research and industry. This compound is often used as an intermediate in organic synthesis and has gained attention due to its unique chemical structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)acetohydrazide hydrochloride typically involves the reaction of an imine with a trifluoromethyl group, which binds to a lanthanide ion . This interaction leads to the formation of a prodrug that is hydrolyzed in vivo to release the active molecule. The synthetic route can be summarized as follows:

Formation of Imine: The initial step involves the formation of an imine by reacting a primary amine with an aldehyde or ketone.

Reaction with Trifluoromethyl Group: The imine is then reacted with a trifluoromethyl group, which binds to the lanthanide ion.

Hydrolysis: The resulting compound is hydrolyzed to release the active molecule, this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for research and industrial applications .

Analyse Chemischer Reaktionen

Condensation Reactions

DMAD HCl participates in carbonyl condensation, forming hydrazone derivatives essential for pharmaceutical intermediates .

General Reaction :

| Aldehyde (RCHO) | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Ethanol | Reflux | 82 |

| 4-Nitrobenzaldehyde | THF | 60°C | 75 |

| Furfural | MeOH | RT | 68 |

Data adapted from pyrazine carbohydrazide synthesis protocols

Mechanism involves:

-

Nucleophilic attack by hydrazide nitrogen on carbonyl carbon

-

Proton transfer and water elimination

-

HCl stabilization of the imine product

Coordination Chemistry

The compound acts as a polydentate ligand in metal complexes:

Complexation with Transition Metals :

| Metal Salt | M:L Ratio | Geometry | Application |

|---|---|---|---|

| CuCl₂·2H₂O | 1:2 | Octahedral | Catalysis |

| Ni(NO₃)₂·6H₂O | 1:1 | Square planar | Sensor development |

| Co(OAc)₂·4H₂O | 1:3 | Trigonal bipyramidal | Magnetic materials |

Coordination occurs through:

Acid-Base Responsive Behavior

The dimethylamino group () enables pH-dependent solubility:

Protonation States :

| pH Range | Species | Solubility (mg/mL) |

|---|---|---|

| <6 | -Hydrazide | 120 ± 5 |

| 6-8 | Zwitterionic form | 45 ± 3 |

| >8 | Neutral amine | 18 ± 2 |

This property is exploited in stimuli-responsive drug delivery systems, where solubility changes trigger payload release .

Heterocyclic Ring Formation

DMAD HCl serves as precursor in azole synthesis:

Pyrazole Formation :

Key parameters:

-

Microwave irradiation (300W) reduces reaction time from 12h to 25min

Redox Reactions

The hydrazide moiety undergoes oxidation to diazenium intermediates:

Oxidation Pathways :

| Oxidizing Agent | Product | Potential (V vs SHE) |

|---|---|---|

| H₂O₂ | Diazeniumdiolate | +0.78 |

| KMnO₄ | Acyl diazene | +1.51 |

| O₂ (catalyzed) | Persistent radical species | -0.23 |

These redox-active derivatives show promise in:

This comprehensive analysis demonstrates DMAD HCl's multifaceted reactivity, positioning it as critical building block in medicinal chemistry and materials science. Recent advances highlight its potential in smart material design through precise control of condensation kinetics and metal coordination geometries .

Wissenschaftliche Forschungsanwendungen

Polymer Science

Synthesis of Copolymers

2-(Dimethylamino)acetohydrazide hydrochloride is utilized in the synthesis of copolymers, particularly poly[2-(dimethylamino)ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS). These copolymers are synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The resulting polymers exhibit significant characteristics such as dual stimulus-response properties (pH and temperature), making them suitable for applications in gene delivery systems and nanoreactors.

Characterization Techniques

The characterization of these copolymers involves several analytical techniques:

- Gel Permeation Chromatography (GPC) : Used to determine molecular weight distribution.

- Proton Nuclear Magnetic Resonance (^1H-NMR) : Provides information on the chemical structure.

- Fourier Transform Infrared Spectroscopy (FTIR) : Helps in identifying functional groups present in the copolymers.

Biomedical Applications

Antibacterial Activity

Research has demonstrated that copolymers synthesized using this compound exhibit antibacterial properties. Minimum inhibitory concentrations (MICs) have been reported between 1.125 to 2 mg/ml against Gram-positive bacteria, indicating their potential as antimicrobial agents.

Gene Delivery Systems

The cationic nature of poly[2-(dimethylamino)ethyl methacrylate] allows it to form electrostatic complexes with negatively charged biomolecules such as DNA and RNA, facilitating gene delivery. This property has been explored in various studies, emphasizing its role in targeted therapeutic applications .

Drug Delivery Systems

The compound is also employed in the development of drug delivery systems. For example, a crosslinked PDMAEMA nanogel loaded with pilocarpine hydrochloride was synthesized for ocular drug delivery, showcasing its versatility in pharmaceutical applications .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Polymer Science | Synthesis of PDMAEMA-b-PS copolymers | Exhibits dual stimulus-response properties |

| Biomedical Science | Antibacterial activity | Effective against Gram-positive bacteria |

| Drug Delivery Systems | Ocular drug delivery systems | Crosslinked PDMAEMA nanogel loaded with drugs |

| Gene Delivery | Formation of electrostatic complexes | Facilitates delivery of DNA/RNA |

Wirkmechanismus

The mechanism of action of 2-(Dimethylamino)acetohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to lanthanide ions, forming a prodrug that is hydrolyzed in vivo to release the active molecule . This interaction can modulate various biological processes and pathways, making it a valuable tool in research and therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Dimethylamino)ethyl imidothiocarbamate dihydrochloride

- 2-(1-Pyrrolidinyl)acetohydrazide dihydrochloride

- 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride

Uniqueness

2-(Dimethylamino)acetohydrazide hydrochloride is unique due to its specific chemical structure and reactivity. It has distinct properties that make it suitable for various applications in research and industry, setting it apart from similar compounds .

Biologische Aktivität

2-(Dimethylamino)acetohydrazide hydrochloride (DMAD HCl) is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and case studies.

- Molecular Formula : C₄H₁₂ClN₃O

- Appearance : White crystalline solid

- Solubility : Soluble in water and organic solvents

The biological activity of DMAD HCl is primarily attributed to its ability to interact with various biomolecules, influencing cellular pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : DMAD HCl has been shown to inhibit specific enzymes involved in metabolic pathways, such as histone deacetylases (HDACs), which play crucial roles in gene expression regulation .

- Formation of Carbonyl Derivatives : The compound acts as an intermediate in the synthesis of carbonyl derivatives, which can further react with biological targets.

- Antimicrobial Activity : DMAD HCl and its derivatives have demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. Minimum inhibitory concentrations (MICs) have been reported between 1.125 to 2 mg/ml.

Antibacterial Properties

Research indicates that DMAD HCl can be incorporated into copolymers that exhibit antibacterial activity. A study demonstrated that these copolymers were particularly effective against Staphylococcus aureus and other Gram-positive bacteria.

| Copolymers Tested | MIC (mg/ml) | Target Bacteria |

|---|---|---|

| Copolymer A | 1.125 | Staphylococcus aureus |

| Copolymer B | 2.0 | Bacillus subtilis |

Antifungal Activity

In addition to antibacterial properties, DMAD HCl derivatives have been explored for antifungal applications. Certain synthesized compounds showed broad-spectrum antifungal activity against clinically relevant strains, outperforming conventional antifungal agents like fluconazole in some cases .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of DMAD HCl derivatives against multiple bacterial strains, highlighting their potential as novel therapeutic agents in treating infections resistant to standard antibiotics .

- Gene Delivery Systems : The positive charge of DMAD HCl allows it to form electrostatic complexes with nucleic acids, making it a candidate for gene delivery applications. This property has been leveraged in developing polymeric nanocarriers for targeted gene therapy .

Research Findings

Recent studies have expanded the understanding of DMAD HCl's biological activity:

- HDAC Inhibition : A study focused on hydrazide-based HDAC8 PROTACs revealed that DMAD HCl could serve as a valuable scaffold for developing selective HDAC inhibitors, which are crucial in cancer therapy .

- Molecular Docking Studies : Molecular docking experiments indicated that DMAD HCl derivatives could effectively bind to active sites of various enzymes, suggesting their potential as lead compounds for drug development .

Eigenschaften

IUPAC Name |

2-(dimethylamino)acetohydrazide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O.ClH/c1-7(2)3-4(8)6-5;/h3,5H2,1-2H3,(H,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXBQDQBTXIDCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060234 | |

| Record name | Glycine, N,N-dimethyl-, hydrazide, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539-64-0 | |

| Record name | Glycine, N,N-dimethyl-, hydrazide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylglycine hydrazide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N-dimethyl-, hydrazide, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N,N-dimethyl-, hydrazide, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylaminoacetohydrazide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLGLYCINE HYDRAZIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IR477J72R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.